- Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors, World Intellectual Property Organization, , ,

Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

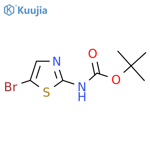

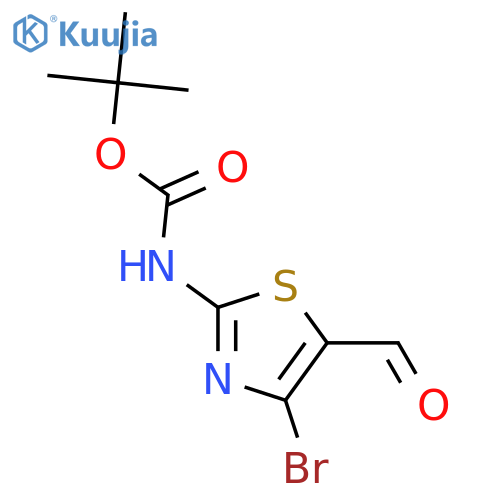

944805-17-8 structure

Nombre del producto:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

Número CAS:944805-17-8

MF:C9H11BrN2O3S

Megavatios:307.164240121841

MDL:MFCD18836517

CID:1000984

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

- Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester

- tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate

- tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate

- Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester

- AK143220

- 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate

- JYXJVZYNONJDLM-UHFFFAOYSA-N

- FCH1621687

- 2-(Boc-amino)-4-bromo-5-formylthiazole

- SY046094

- AX8282649

- ST24049528

- (4-bromo-5-formyl-thiazol-2-yl)-carba

- 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)

- Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

-

- MDL: MFCD18836517

- Renchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)

- Clave inchi: JYXJVZYNONJDLM-UHFFFAOYSA-N

- Sonrisas: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 4

- Complejidad: 282

- Superficie del Polo topológico: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Condiciones de almacenamiento:Inert atmosphere,2-8°C

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189721-1g |

tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 1g |

$635 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-250mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 250mg |

¥349.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51690-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 100mg |

¥71.0 | 2023-09-06 | |

| Ambeed | A213647-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 95% | 100mg |

$29.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC694-50mg |

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 50mg |

171.0CNY | 2021-07-13 | |

| Ambeed | A213647-1g |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 95% | 1g |

$108.0 | 2025-02-26 | |

| Chemenu | CM189721-250mg |

tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 250mg |

$83 | 2023-01-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 100mg |

¥252.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-1g |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 1g |

¥1059.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D915021-0.25g |

2-(Boc-amino)-4-bromo-5-formylthiazole |

944805-17-8 | 95% | 0.25g |

$250 | 2023-09-03 |

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 2 h, rt

1.2 2 h, rt

Referencia

- Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Referencia

- Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 12 h, 0 °C

1.2 12 h, 0 °C

Referencia

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Literatura relevante

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate) Productos relacionados

- 1948236-88-1(1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone)

- 1314790-47-0(1-4-(benzyloxy)-2-hydroxyphenylcyclobutane-1-carbonitrile)

- 892747-12-5(1-(4-ethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2310224-38-3(3-methyl-6-(pyridin-2-ylsulfanyl)-3,4-dihydropyrimidin-4-one)

- 117459-38-8(2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide)

- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)

- 1261942-41-9(5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol)

- 2174001-85-3(tert-butyl N-{4-(chloromethyl)-1,3-oxazol-5-ylmethyl}carbamate)

- 73268-15-2(4-Methylpyridazine-3,6-dione)

- 877053-72-0(3-Pyridinecarboxaldehyde, 2-chloro-4-(4-fluorophenyl)-)

Proveedores recomendados

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Aoguang Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote